molecular formula C16H15NO5S2 B2805257 Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477869-13-9

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Cat. No.: B2805257
CAS No.: 477869-13-9
M. Wt: 365.42
InChI Key: IUTVFUDEMYMWBX-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a methoxycarbonyl group, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-(methoxycarbonyl)phenylthiol with an appropriate acylating agent to form the sulfanylacetyl intermediate. This intermediate is then reacted with methyl 2-aminothiophene-3-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfanyl and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The thiophene ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-pyrrolecarboxylate: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or pyrrole rings. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl 3-[[2-(2-methoxycarbonylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-21-15(19)10-5-3-4-6-12(10)24-9-13(18)17-11-7-8-23-14(11)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTVFUDEMYMWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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